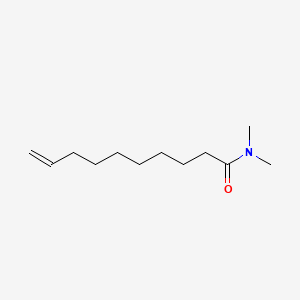
2,5-Selenophenedicarboxaldehyde
Overview
Description
2,5-Selenophenedicarboxaldehyde is a chemical compound with the molecular formula C6H4O2Se . It is a derivative of selenophene, a selenium-based heterocyclic compound .
Synthesis Analysis
The synthesis of selenophene derivatives, including 2,5-Selenophenedicarboxaldehyde, has been a subject of research in recent years . A method for the synthesis of 2,5-disubstituted selenophenes via [2+2+1] cyclization of easily accessible terminal alkynes and elemental selenium has been developed . This reaction features high atom- and step-economy, excellent regioselectivity, and good functional group tolerance .Scientific Research Applications
Soil and Foliar Application in Agriculture
2,5-Selenophenedicarboxaldehyde, due to its selenium component, has implications in agriculture, particularly in biofortification. Selenium (Se) is known for its antioxidant properties and is essential for humans and animals. A study by Boldrin et al. (2013) examined the effect of different forms and sources of Se application on rice growth. They found that soil selenate application was more effective for shoot dry matter production and grain Se accumulation than selenite. Both soil and foliar applications of selenate and selenite increased grain yield, highlighting the potential of selenium in agronomic biofortification of crops (Boldrin et al., 2013).
Antioxidant Defense in Plants
In addition to its use in rice, selenium's role in mitigating abiotic stress in plants was studied by Rady et al. (2020). They explored the impacts of selenium applied at different levels and methods on tomato plants under irrigation water deficit. Their findings suggested that selenium application, particularly to the soil, could increase the components of the antioxidant defense system in plants, thereby enhancing growth traits and yield quality (Rady et al., 2020).
Role in Organic Chemistry
The role of selenium in organic chemistry was demonstrated by Lim et al. (2010), who showed new synthetic applications of a chlorosilylenoid, leading to new routes for the synthesis of silaheterocycles. This indicates a broader application of selenium-containing compounds in the synthesis of organic molecules (Lim et al., 2010).
Biocatalytic Production
The biocatalytic production of 2,5-furandicarboxylic acid (FDCA) using selenium-based methods has also been investigated. Yuan et al. (2019) highlighted the role of selenium in biocatalysis, a process with benefits like mild reaction conditions and environmental friendliness. This research underscores selenium's potential in sustainable industrial processes (Yuan et al., 2019).
Biomedical Applications
In biomedical research, selenium's role is evident in its use in molecular probes for detecting biologically important analytes. Manjare et al. (2014) discuss the development of selenium-containing chemosensors for detecting reactive oxygen species, showcasing selenium's utility in biochemistry and medicine (Manjare et al., 2014).
Environmental Applications
In environmental applications, selenium-based compounds are used in biosorption processes. Rajamohan et al. (2015) researched using activated plant-based sorbents to adsorb selenium ions from aqueous solutions, demonstrating the environmental relevance of selenium in water purification (Rajamohan et al., 2015).
properties
IUPAC Name |
selenophene-2,5-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2Se/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWAUSCHSEQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C([Se]C(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483945 | |
| Record name | 2,5-Selenophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Selenophenedicarboxaldehyde | |
CAS RN |
13706-04-2 | |
| Record name | 2,5-Selenophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



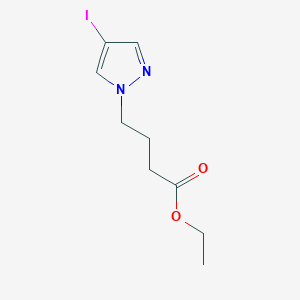
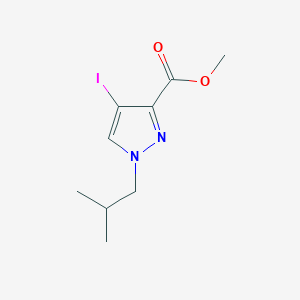


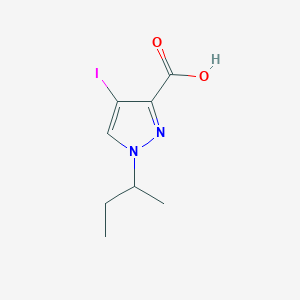





![Benzene, [(1-chloroethyl)thio]-](/img/structure/B3047218.png)
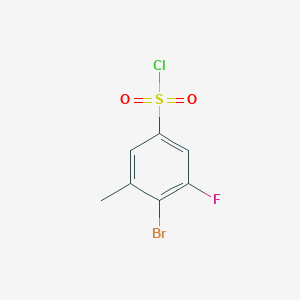
![4-[3-(acetylamino)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)
